

# Clinical Outcomes and Comparison with Standard Care

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

[Get Quote](#)

The table below summarizes the efficacy of vatalanib from key clinical trials.

| Cancer Type | Trial Phase / Type | Intervention | Comparator | Primary Efficacy Endpoint(s) | Key Results |
|-------------|--------------------|--------------|------------|------------------------------|-------------|
|-------------|--------------------|--------------|------------|------------------------------|-------------|

| **Advanced Pancreatic Cancer** (2nd-line) [1] | Phase II | Vatalanib (monotherapy) | Historical controls | 6-month survival rate | • **6-month survival:** 29% (95% CI, 18-41%) • **Median PFS:** 2 months • **Disease Control Rate (PR + SD):** 30% | | **Metastatic Colorectal Cancer (mCRC)** (1st-line) [2] [3] | Phase III (CONFIRM-1) | FOLFOX + Vatalanib | FOLFOX + Placebo | Progression-Free Survival (PFS) | • No statistically significant improvement in PFS or OS versus placebo. | | **Metastatic Colorectal Cancer (mCRC)** (2nd-line) [2] [3] | Phase III (CONFIRM-2) | FOLFOX + Vatalanib | FOLFOX + Placebo | Overall Survival (OS) | • No statistically significant improvement in OS versus placebo. | | **Gastrointestinal Stromal Tumour (GIST)** (Imatinib-resistant) [4] | Phase II | Vatalanib (monotherapy) | None (single-arm) | Clinical Benefit Rate (CBR) | • **CBR (PR + SD  $\geq$  6 mo):** 40% (95% CI, 25.7-54.3%) • **Median TTP:** 5.8 months (no prior sunitinib), 3.2 months (prior sunitinib) | | **Advanced Solid Tumors & RCC** (Phase Ib) [5] | Phase Ib | Vatalanib + Everolimus | None (single-arm) | Maximum Tolerated Dose (MTD) | • **Median PFS (RCC cohort):** 5.8 months • **Median OS (RCC cohort):** 16.5 months |

## Detailed Experimental Protocols

To interpret the data above, it is helpful to understand how the key trials were conducted.

- **Patient Population and Study Design (Pancreatic Cancer Trial) [1]:** This was an open-label, multicenter Phase II study. It enrolled 67 patients with metastatic or advanced pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy. The primary objective was to evaluate the 6-month survival rate. Patients were treated until disease progression or unacceptable toxicity.
- **Dosing Regimen (Pancreatic Cancer Trial) [1]:** Vatalanib was administered orally twice daily using a "ramp-up schedule". The dose started at 250 mg bid during week one, increased to 500 mg bid during week two, and then to 750 mg bid (the full dose) from week three onward. A treatment cycle was defined as 28 days.
- **Efficacy Assessment [1] [4]:** Tumor response was evaluated using **RECIST criteria (v1.0)**. Key efficacy endpoints included:
  - **Overall Survival (OS):** Time from registration to death from any cause.
  - **Progression-Free Survival (PFS):** Time from registration to disease progression or death.
  - **Disease Control Rate:** The proportion of patients who achieved a complete response (CR), partial response (PR), or stable disease (SD).
- **Safety Assessment [1]:** Adverse events were monitored and graded according to the **NCI Common Terminology Criteria for Adverse Events (CTCAE) version 3.0**.

## Mechanism of Action and Signaling Pathway

Vatalanib is an oral small-molecule tyrosine kinase inhibitor that primarily targets key receptors involved in tumor angiogenesis.



[Click to download full resolution via product page](#)

This diagram illustrates that vatalanib exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding site of specific receptor tyrosine kinases, thereby blocking downstream signaling cascades [6] [3] [7].

## Interpretation and Context for Researchers

- **Therapeutic Niche:** The most promising results for vatalanib were observed in **imatinib-resistant GIST** and as **second-line therapy for advanced pancreatic cancer**, where it showed disease-stabilizing activity [1] [4].
- **Clinical Development Status:** Vatalanib's development in major indications like colorectal cancer was largely halted after the **CONFIRM-1 and CONFIRM-2 trials** failed to meet their primary endpoints, demonstrating a lack of significant survival benefit over standard chemotherapy alone [2] [3]. This contrasts with the success of other anti-angiogenic agents (e.g., bevacizumab) in the same setting.
- **Rationale for Combination Therapy:** The Phase Ib study combining vatalanib with everolimus (an mTOR inhibitor) was based on the premise that **vertical inhibition** of the VEGF and mTOR pathways

could yield superior efficacy, showing this combination is feasible with manageable toxicity [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]
2. New dosing schedules in pre-treated patients with metastatic ... [jgo.amegroups.org]
3. Vatalanib - an overview | ScienceDirect Topics [sciencedirect.com]
4. Vatalanib for metastatic gastrointestinal stromal tumour (GIST ... [pmc.ncbi.nlm.nih.gov]
5. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]
6. Vatalanib - an overview | ScienceDirect Topics [sciencedirect.com]
7. Vatalanib - an overview [sciencedirect.com]

To cite this document: Smolecule. [Clinical Outcomes and Comparison with Standard Care].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548163#vatalanib-clinical-outcomes-versus-standard-care>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)